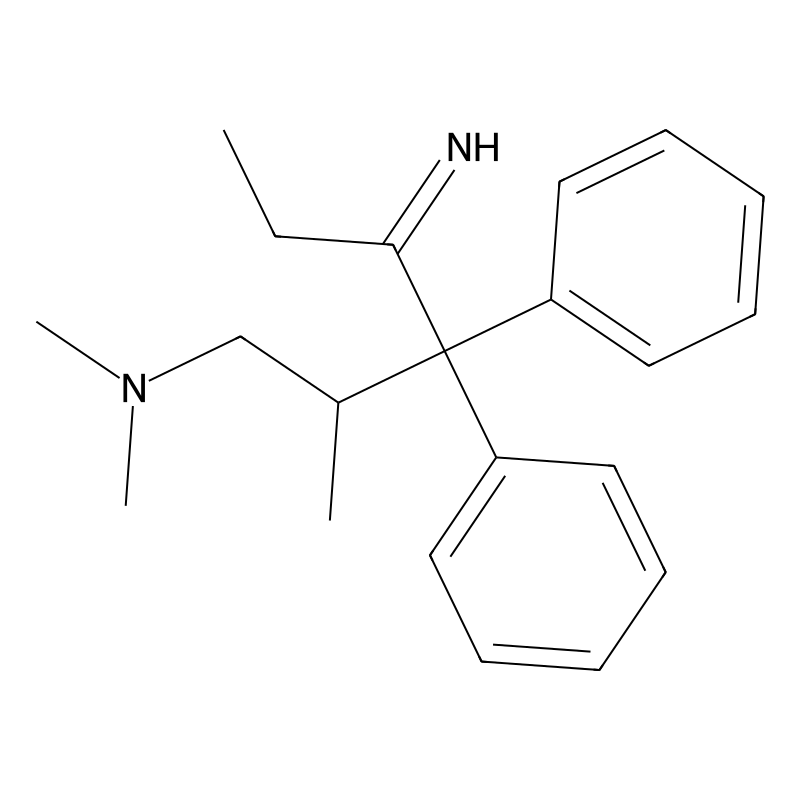

Isomethadone ketimine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomethadone ketimine is a chemical compound derived from isomethadone, which is a structural analog of methadone. Methadone is primarily known for its use as a medication in opioid addiction treatment and pain management. Isomethadone ketimine features a ketimine functional group, which is characterized by the presence of a carbon-nitrogen double bond (C=N) where the nitrogen atom is bonded to an alkyl or aryl group. This compound has garnered interest due to its potential pharmacological properties and its unique structural characteristics compared to other opioid derivatives.

- Hydrolysis: Under acidic or basic conditions, isomethadone ketimine can hydrolyze to yield the corresponding amine and carbonyl compound.

- Mannich Reaction: This reaction involves the formation of β-amino ketones through the reaction of isomethadone ketimine with formaldehyde and primary or secondary amines, leading to the synthesis of more complex molecules .

- Electrophilic Addition: The electrophilic nature of the carbon in the C=N bond allows for nucleophilic attack by various reagents, potentially leading to diverse products .

The synthesis of isomethadone ketimine typically involves several steps:

- Formation of Ketimine: Isomethadone can react with suitable amines under dehydrating conditions to form the corresponding ketimine.

- Grignard Reaction: The reaction of isomethadone derivatives with Grignard reagents can lead to stable intermediates that may further react to form isomethadone ketimine .

- Hydrolysis: Prolonged boiling with hydrochloric or hydrobromic acid can convert stable intermediates into isomethadone ketimine .

These methods highlight the versatility in synthesizing this compound from readily available precursors.

Isomethadone ketimine may have several applications, particularly in medicinal chemistry:

- Drug Development: Due to its potential activity at opioid receptors, it could serve as a lead compound for developing new analgesics or treatments for opioid dependence.

- Chemical Research: As a ketimine, it may be used in various synthetic pathways to generate more complex molecules for pharmaceutical applications.

Isomethadone ketimine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methadone | Opioid analgesic, racemic mixture | Well-studied for pain management and addiction |

| Ketamine | NMDA receptor antagonist | Used as an anesthetic and antidepressant |

| Etonitazene | Potent analgesic, structurally related | Higher potency than morphine |

| Buprenorphine | Partial agonist at opioid receptors | Ceiling effect reduces overdose risk |

Isomethadone ketimine's uniqueness lies in its specific structural modifications that may confer different biological activities compared to these compounds. Its potential dual action at both opioid and non-opioid receptors makes it an interesting candidate for further research.

The study of methadone and its analogs originated in the mid-20th century with the synthesis of 6-dimethylamino-4,4-diphenyl-3-heptanone (methadone) in 1948, which became a cornerstone for opioid receptor research. Early investigations focused on structural modifications to enhance receptor selectivity and reduce side effects. For example, threo-5-methylmethadone’s lack of opioid agonism contrasted sharply with the potent activity of its erythro counterpart, highlighting the critical role of spatial conformation in receptor engagement. These findings underscored the necessity of precise stereochemical control in analog design, a principle that later informed isomethadone ketimine’s development.

Key milestones in methadone analog research include:

- Receptor Subtype Identification: The differentiation of μ-, δ-, and κ-opioid receptors in the 1970s–1990s, enabled by selective ligands derived from methadone-like scaffolds.

- Conformational Analysis: X-ray crystallography revealed that active methadone analogs adopt a folded conformation where the nitrogen atom rotates toward phenyl rings, a feature critical for receptor activation.

- Synthetic Innovations: Transition from racemic mixtures to enantiomerically pure compounds, exemplified by dextromethadone’s development as a non-competitive NMDA receptor antagonist.

These advances established methadone analogs as indispensable tools for elucidating opioid receptor signaling mechanisms, setting the stage for isomethadone ketimine’s role as a synthetic intermediate.

Isomethadone Ketimine’s Emergence as a Synthetic Intermediate

Isomethadone ketimine (C₂₁H₂₈N₂; MW 308.46 g/mol) has gained prominence due to its versatility in synthesizing enantiomerically defined opioid receptor modulators. Its structure features:

- A diphenylacetonitrile-derived backbone providing steric bulk for receptor binding pocket interactions.

- An imino group at position 4, enabling Schiff base formation for further functionalization.

- N,N-dimethylpropyl-2-amino groups that influence both lipophilicity and hydrogen-bonding capacity.

Synthetic Pathways and Optimization

The synthesis of isomethadone ketimine involves a three-step sequence:

This protocol emphasizes stereochemical fidelity, critical for ensuring consistent pharmacological profiles in downstream analogs. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the compound’s identity, with characteristic signals at δ 7.25–7.35 ppm (aromatic protons) and m/z 308.2210 [M+H]⁺.

Applications in Receptor Ligand Design

Isomethadone ketimine serves as a precursor for:

- Non-competitive NMDA receptor antagonists: Modifications to the ethyl ketone domain yield compounds like dextromethadone, which show antidepressant activity via NMDA receptor blockade.

- μ-Opioid receptor partial agonists: Substituent variations at the aryl moieties modulate receptor binding kinetics, enabling tailored analgesic profiles.

- Multifunctional ligands: Hybrid structures targeting both opioid and NMDA receptors, potentially addressing neuropathic pain with reduced tolerance.

For instance, replacing the N,N-dimethyl group with a pyrrolidine ring enhances κ-opioid receptor selectivity, as demonstrated by ligand displacement assays. Computational docking studies further reveal that protonation state influences binding to histidine residues (e.g., H291 in κ-opioid receptors), dictating functional outcomes.

The development of asymmetric catalytic methods for achieving enantiomeric control in isomethadone ketimine synthesis represents a significant advancement in stereoselective organic chemistry. Isomethadone ketimine, with molecular formula C21H28N2 and molecular weight 308.5 grams per mole, exists as a racemic mixture in its natural synthetic form [1] [2]. The compound possesses one defined stereocenter with optical activity designated as (+/-), indicating its potential for enantiomeric separation and stereoselective synthesis [2] [3].

Recent developments in asymmetric catalysis have demonstrated remarkable progress in achieving enantiomeric control for ketimine substrates. Manganese-catalyzed asymmetric hydrogenation represents a breakthrough methodology for dialkyl ketimines, achieving enantioselectivities up to 96% with turnover numbers reaching 107,800 [4] [5]. This earth-abundant catalyst system demonstrates exceptional capability in differentiating between minimally different alkyl substituents, including subtle distinctions such as methyl versus ethyl and ethyl versus n-propyl groups [4]. The exceptional stereoselectivity arises from modular assembly of confined chiral catalysts and cooperative non-covalent interactions between the catalyst and substrate [5].

Copper-guanidine catalytic systems have shown particular effectiveness for isatin-derived N-Boc ketimines through asymmetric alkynylation reactions [6]. The mechanism involves guanidine-amide promoted formation of highly nucleophilic copper acetylene species, with the guanidinium salt-copper(I) complex serving as the most active species for carbon-nitrogen bond addition [6]. The stereoselectivity results from preferential re-face attack due to weak interactions between copper(I) and the phenyl group in the amide of guanidine, combined with steric repulsion between the tert-butyl group in ketimine and the cyclohexyl group in guanidine [6].

Zirconium-catalyzed dialkylzinc additions to aryl-, alkyl-, and trifluoroalkyl-substituted ketoimines provide another powerful method for quaternary carbon stereogenic center formation [7]. These reactions, promoted by 0.5-10 mol% of zirconium salt with chiral ligands containing inexpensive amino acids such as valine and phenylalanine, achieve enantioselectivities ranging from 79-97% [7]. The requisite α-ketoimine esters, accessed through a two-step sequence from corresponding ketones in greater than 80% yield on gram scale, undergo alkylation with dimethylzinc or diethylzinc as alkylating agents [7].

Chiral phosphoric acid catalysis has emerged as a versatile approach for direct asymmetric amination of α-substituted cyclic ketones [8]. This methodology yields products with nitrogen-containing quaternary stereocenters in high yields and excellent enantioselectivities, as demonstrated in the synthesis of (S)-ketamine [8]. The approach circumvents many traditional limitations associated with direct ketone alkylation, including regioselectivity issues and racemization concerns [8].

B(C6F5)3/chiral phosphoric acid-catalyzed asymmetric [2+2] cycloaddition reactions between ketimines and aryl vinyl selenides represent a novel approach to stereochemical control [9]. This method delivers chiral azetidines with excellent stereoselectivities exceeding 20:1 diastereomeric ratio and up to 96:4 enantiomeric ratio [9]. The reaction proceeds through a stepwise [2+2] cycloaddition mechanism, with the initial alkenylation step identified as crucial for achieving stereoselective control [9].

Diastereomeric Resolution Techniques for Ketimine Analogues

Diastereomeric resolution remains the most established and widely applicable method for separating enantiomers of ketimine compounds, despite theoretical yield limitations inherent to classical resolution approaches [10] [11]. The fundamental principle involves converting racemic mixtures to diastereomeric derivatives with sufficiently different physical properties to enable separation through conventional crystallization or chromatographic techniques [12].

Diastereomeric salt formation represents the most commonly employed resolution technique for ketimine analogues. Classical resolving agents including tartaric acid, mandelic acid, and the naturally occurring alkaloid brucine have demonstrated broad applicability across diverse ketimine substrates [10] [11] [12]. The method requires careful optimization of crystallization conditions, solvent systems, and stoichiometric ratios to achieve optimal diastereomeric excess and chemical purity [10]. Multiple recrystallization steps are typically necessary to achieve pharmaceutically acceptable enantiomeric purity, resulting in reduced overall yields but enhanced optical purity [10].

Tartaric acid derivatives have shown particular effectiveness as resolving agents due to their well-characterized solid-phase behavior and predictable diastereomeric salt formation patterns [10] [13]. The natural occurrence of (R,R)-tartaric acid provides a readily available chiral pool starting material, while the distinct physical properties of different tartaric acid stereoisomers enable selective diastereomeric salt precipitation [13]. The melting point differences between diastereomeric tartrate salts, such as the approximately 25°C difference between (R,R)/(S,S) and meso-tartaric acid derivatives, facilitate separation through controlled crystallization protocols [13].

Chiral auxiliary methodology using tert-butanesulfinamide (TBSA) has emerged as a highly effective approach for asymmetric synthesis applications, particularly in ketamine preparation [14]. The condensation of TBSA with ketones provides tert-butanesulfinylimines in consistently high yields, with the tert-butanesulfinyl group serving multiple functions: imine activation for nucleophilic addition, potent chiral direction, and facile acid-mediated removal [14]. This methodology achieved 75% enantiomeric excess in (S)-ketamine synthesis through a multi-step sequence involving Mannich reaction formation of aminoketone, sulfinylimine condensation, and stereoselective Grignard addition [14].

Fractional crystallization techniques have demonstrated particular success with specific ketimine derivatives, such as Boc-benzamine analogues using R-(+)-α-methylbenzylamine as the resolving agent [15]. This approach relies on differential solubility properties of diastereomeric salts, with the less soluble diastereomer typically targeted for isolation while the more soluble component remains in solution [15]. The success of fractional crystallization depends critically on the magnitude of solubility differences and the availability of suitable solvent systems that maximize diastereomeric discrimination [15].

Dynamic kinetic resolution (DKR) represents an advanced approach that theoretically enables complete conversion of racemic starting materials to single enantiomer products [16]. This methodology requires careful balance of racemization rates with selective transformation rates, often involving enzymatic or chemical systems that can rapidly interconvert enantiomers while selectively consuming one enantiomer through irreversible transformation [16]. The complexity of DKR systems has limited their widespread application to ketimine substrates, though successful implementations have been reported for specific structural classes [16].

Contemporary developments in chiral acid resolution have focused on chiral phosphoric acid catalysts that enable asymmetric transformations using catalytic quantities of chiral inductors rather than stoichiometric resolving agents [17] [8]. These systems offer significant advantages in terms of atom economy and waste reduction, though their substrate scope remains more limited compared to classical diastereomeric salt formation approaches [17]. The high selectivities achievable through chiral phosphoric acid catalysis, combined with the ability to use catalytic quantities, represent important advances toward more sustainable resolution methodologies [8].

The choice of optimal resolution technique for specific ketimine analogues depends on multiple factors including substrate structure, required enantiomeric purity, scale considerations, and economic constraints. Classical diastereomeric salt formation remains the most broadly applicable approach, while newer catalytic methods offer advantages for specific applications where their substrate scope limitations can be accommodated [12] [17]. The development of predictive models for resolving agent selection and systematic screening approaches continues to improve the efficiency and success rates of ketimine resolution processes [10] [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H28N2 | [1] |

| Molecular Weight (g/mol) | 308.5 | [1] |

| CAS Number | 14474-54-5 | [1] [18] |

| UNII | W5198OQ7X1 | [1] [2] |

| InChI Key | PGAKPLYJBQKVSR-UHFFFAOYSA-N | [1] [2] [19] |

| Stereochemistry | Racemic | [2] [3] |

| Defined Stereocenters | 0/1 | [2] |

| Optical Activity | (+/-) | [2] |

| E/Z Centers | 0 | [2] |

Table 1: Stereochemical Properties of Isomethadone Ketimine

| Method | Substrate Type | Enantioselectivity (% ee) | Turnover Number | Key Features | Reference |

|---|---|---|---|---|---|

| Manganese-Catalyzed Asymmetric Hydrogenation | Dialkyl Ketimines | Up to 96 | Up to 107,800 | Earth-abundant catalyst, minimal steric differentiation | [4] [5] |

| Copper/Guanidine Asymmetric Alkynylation | Isatin-Derived N-Boc Ketimines | Excellent | High | Copper acetylene active species, re-face attack | [6] |

| Zirconium-Catalyzed Dialkylzinc Addition | Aryl/Alkyl/Trifluoroalkyl Ketoimines | 79-97 | Not specified | Quaternary carbon formation, amino acid ligands | [7] |

| Chiral Phosphoric Acid Catalysis | α-Substituted Cyclic Ketones | Excellent | Not specified | Direct amination, N-quaternary stereocenter | [8] |

| B(C6F5)3/Chiral Phosphoric Acid [2+2] Cycloaddition | Ketimines with Aryl Vinyl Selenides | Up to 96 | Not specified | Diastereomeric control, selenide specificity | [9] |

Table 2: Asymmetric Catalysis Methods for Enantiomeric Control

| Technique | Resolving Agent | Application to Ketimines | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Diastereomeric Salt Formation | Tartaric Acid, Mandelic Acid, Brucine | General ketimine resolution | Well-established, diverse agents | Maximum 50% yield, multiple recrystallizations | [10] [11] [12] |

| Chiral Auxiliary Methodology | tert-Butanesulfinamide (TBSA) | Specific for ketamine synthesis | High diastereoselectivity, easy removal | Stoichiometric auxiliary required | [14] |

| Fractional Crystallization | R-(+)-α-Methylbenzylamine | Boc-benzamine derivatives | Physical separation, scalable | Solubility-dependent success | [15] |

| Dynamic Kinetic Resolution (DKR) | Enzymatic/Chemical Systems | Racemic mixture conversion | Theoretical 100% yield possible | Complex mechanistic requirements | [16] |

| Chiral Acid Resolution | Chiral Phosphoric Acids | Asymmetric transformations | Catalytic amounts, high selectivity | Substrate scope limitations | [17] [8] |